5-Bromo-N-(tert-butyl)-2-chloronicotinamide
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Overview
Description
5-Bromo-N-(tert-butyl)-2-chloronicotinamide is a chemical compound with the CAS Number: 342013-78-9 . It has a molecular weight of 257.13 . The IUPAC name for this compound is 5-bromo-N-(tert-butyl)nicotinamide . The compound is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrN2O/c1-10(2,3)13-9(14)7-4-8(11)6-12-5-7/h4-6H,1-3H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The molecular formula of this compound is C10H13BrN2O . It has an average mass of 257.127 Da and a Monoisotopic mass of 256.021118 Da .Scientific Research Applications
Synthesis and Chemical Reactions
5-Bromo-N-(tert-butyl)-2-chloronicotinamide, as a compound, can be involved in various chemical reactions and syntheses, contributing to the development of complex molecular structures useful in scientific research. For instance, the synthesis of 5-brominated and 5,5'-dibrominated derivatives of related compounds demonstrates the utility of bromine in introducing functional groups that can further react or serve as key intermediates in the synthesis of complex molecules, potentially including those related to this compound (Schwab et al., 2002). Such reactions are essential in medicinal chemistry and materials science, where specific functional group modifications can lead to significant changes in the biological or physical properties of a compound.
Biological Evaluation and Applications
Compounds structurally related to this compound, such as substituted pyrazinecarboxamides, have been evaluated for their biological activities. These compounds have shown varying degrees of activity against Mycobacterium tuberculosis and have potential antifungal effects, indicating their relevance in the development of new therapeutic agents (Doležal et al., 2006). The structure-activity relationships derived from these studies can inform future research on compounds like this compound, guiding the synthesis of analogs with enhanced biological activities.
Analytical and Environmental Applications
The development of analytical methods to detect halide ions in environmental samples showcases the relevance of brominated and chlorinated compounds in environmental chemistry. Techniques that involve the derivatization of halides, similar to those that might include this compound, are crucial for understanding the distribution and impact of halogenated compounds in the environment (Mishra et al., 2001). Such research is essential for monitoring pollution and developing strategies for environmental protection.
Safety and Hazards
The safety information for 5-Bromo-N-(tert-butyl)-2-chloronicotinamide includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
5-bromo-N-tert-butyl-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-10(2,3)14-9(15)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBVAAOVFJTMQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(N=CC(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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